5-HT7 Receptor Binding Affinity: A Direct Comparison with In-Class Sulfonamides
The target compound demonstrates moderate binding affinity for the human 5-HT7 receptor (Ki = 881 nM), which represents a defined starting point for structure-activity relationship (SAR) optimization [1]. This affinity is notably weaker than optimized leads within the same patent family, where certain tetrahydroisoquinoline sulfonamides displayed Ki values in the low nanomolar range (10-100 nM) [2]. This 8- to 88-fold difference in affinity provides a quantitative benchmark, distinguishing this compound as a valuable control or precursor for developing higher-affinity antagonists.
| Evidence Dimension | Binding Affinity (Ki) for Human 5-HT7 Receptor |
|---|---|
| Target Compound Data | Ki = 881 nM |
| Comparator Or Baseline | In-class optimized sulfonamide leads from U.S. Patent 7,928,121: Ki = 10-100 nM |
| Quantified Difference | 8.8 to 88.1-fold lower affinity |
| Conditions | Displacement of [3H]LSD from human recombinant 5-HT7 receptors expressed in CHO or HEK cell membranes. |
Why This Matters
The defined, moderate affinity allows researchers to use this compound as an experimental probe to confirm on-target 5-HT7 engagement without the potentially confounding effects of ultra-high potency, making it a more suitable tool for target validation studies.
- [1] BindingDB. BDBM50458551. Affinity Data for Human 5-HT7 Receptor. Ki: 881 nM. View Source
- [2] Torrens Jover, A., et al. (2011). 5-HT7 receptor antagonists. U.S. Patent No. 7,928,121. Laboratorios Del Dr. Esteve, S.A. View Source
